Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1291487-04-1
VCID: VC3050107
InChI: InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3
SMILES: COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl
Molecular Formula: C12H8ClFO4S2
Molecular Weight: 334.8 g/mol

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

CAS No.: 1291487-04-1

Cat. No.: VC3050107

Molecular Formula: C12H8ClFO4S2

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate - 1291487-04-1

Specification

CAS No. 1291487-04-1
Molecular Formula C12H8ClFO4S2
Molecular Weight 334.8 g/mol
IUPAC Name methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3
Standard InChI Key ISRQZZLNMYYJHR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl
Canonical SMILES COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl

Introduction

Structural Characteristics and Physical Properties

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate contains several key structural elements that define its chemical behavior: a thiophene core, a chlorosulfonyl group at position 3, a 3-fluorophenyl substituent at position 4, and a methyl carboxylate group at position 2. This arrangement of functional groups creates a molecule with considerable synthetic utility and potential biological activity.

Molecular Identification

Based on structural analysis and comparison with similar compounds, the following molecular identification parameters can be estimated:

ParameterValue
Molecular FormulaC₁₂H₈ClFO₄S₂
Molecular WeightApproximately 330-335 g/mol
Structure TypeSubstituted thiophene
Key Functional GroupsChlorosulfonyl, methyl carboxylate, fluorophenyl

The presence of the chlorosulfonyl group (-SO₂Cl) is particularly noteworthy, as it introduces a highly reactive electrophilic center into the molecule. This functional group is known for its strong electrophilicity, making the compound potentially reactive in various chemical transformations . The fluorine atom at the meta position (3-position) of the phenyl ring likely influences the electronic properties of the compound, potentially enhancing its reactivity patterns and solubility characteristics in different media.

Physical Properties

While specific physical property data for Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is limited, properties can be estimated based on structurally similar compounds:

PropertyEstimated ValueBasis
Physical StateSolid at room temperatureBased on similar thiophene derivatives
SolubilityLikely soluble in organic solvents (DCM, THF, DMSO); poor water solubilityBased on functional groups present
Melting PointApproximately 80-120°CEstimated from similar compounds
ColorOff-white to pale yellow crystalline solidTypical for similar thiophene derivatives

The compound's solubility profile is likely dominated by its multiple polar functional groups, while the fluorophenyl and thiophene portions contribute hydrophobic character. This combination creates a molecule with moderately amphiphilic properties, potentially important for its interactions with biological systems.

Chemical Reactivity and Functional Group Analysis

The chemical behavior of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is largely determined by its three primary functional groups, each contributing distinct reactivity patterns.

Chlorosulfonyl Group Reactivity

The chlorosulfonyl (-SO₂Cl) group represents the most reactive site within the molecule, exhibiting strong electrophilic character. This functionality typically undergoes nucleophilic substitution reactions with various nucleophiles:

Nucleophile TypeExpected ReactionPotential Product
Amines (R-NH₂)Sulfonamide formationR-NH-SO₂- derivative
Alcohols (R-OH)Sulfonate ester formationR-O-SO₂- derivative
WaterHydrolysisSulfonic acid derivative

The high reactivity of the chlorosulfonyl group makes it a valuable synthetic handle for further derivatization and has implications for the compound's handling requirements, as it may be sensitive to moisture . This reactivity must be carefully considered when developing synthetic routes involving this compound.

Methyl Ester Functionality

The methyl carboxylate group serves as another site for potential chemical transformations:

Reaction TypeConditionsProduct
HydrolysisBasic conditions (NaOH, KOH)Carboxylic acid derivative
TransesterificationAlternative alcohol, catalytic acid/baseAlternative ester derivative
AmidationPrimary/secondary aminesAmide derivatives

The presence of the methyl ester introduces possibilities for bioactive compound development, as carboxylic acids and their derivatives frequently appear in pharmacologically active molecules and can serve as hydrogen bond acceptors or donors depending on the derivative formed.

Fluorophenyl and Thiophene Moieties

The fluorophenyl group and thiophene core contribute to the compound's electronic properties and potential for π-π interactions:

Structural ElementContribution to Properties
3-Fluorophenyl groupElectron-withdrawing effect, potential metabolic stability, lipophilicity enhancement
Thiophene coreAromaticity, potential for sulfur-centered reactions, π-electron rich system

The fluorine substituent at the meta position of the phenyl ring influences the electronic distribution across the aromatic system and may enhance metabolic stability in biological systems. The thiophene core provides opportunities for electrophilic aromatic substitution reactions, though these may be modulated by the electron-withdrawing groups already present.

Synthesis and Preparation Methods

The synthesis of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate likely follows pathways similar to those used for structurally related thiophene derivatives.

Chlorosulfonation of Precursor Thiophene

One probable synthetic route involves the chlorosulfonation of a precursor thiophene derivative:

StepReaction DescriptionReagents
1Synthesis of Methyl 4-(3-fluorophenyl)thiophene-2-carboxylateCross-coupling reaction (e.g., Suzuki coupling)
2Chlorosulfonation at position 3Chlorosulfonic acid (ClSO₃H)
3PurificationRecrystallization/column chromatography

The precise reaction conditions would need careful optimization, as the chlorosulfonation step introduces regioselectivity challenges, particularly with the presence of multiple substituents on the thiophene ring.

Alternative Building Block Approach

An alternative approach might involve the construction of the thiophene ring with the desired substituents already in place:

StepReaction DescriptionKey Intermediates
1Preparation of appropriately substituted precursorsFunctionalized ketones and thiols
2Thiophene ring formationGewald thiophene synthesis or similar
3Introduction of chlorosulfonyl groupReaction with chlorosulfonic acid
4Final functionalization if neededEsterification or other transformations

Synthesis Challenges and Considerations

The synthesis of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate presents several challenges that must be addressed:

ChallengePotential Solution
Regioselectivity in functionalizationUse of directing groups or blocking groups
Sensitivity of chlorosulfonyl groupAnhydrous conditions, potential late-stage introduction
Purification challengesOptimized chromatography conditions, recrystallization

The synthesis would likely require careful control of reaction conditions and handling procedures due to the reactive nature of intermediates and the final product itself.

Spectroscopic Characterization

The spectroscopic profiles of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate can be estimated based on its structural features and data from related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information:

NucleusExpected Key SignalsChemical Shift Region (ppm)
¹H NMRThiophene C-H~7.5-8.2
Aromatic protons (fluorophenyl)~7.0-7.7
Methyl ester (-OCH₃)~3.8-4.0
¹³C NMRCarbonyl carbon~160-165
Thiophene carbons~125-145
Fluorophenyl carbons~115-135 (with C-F coupling)
Methoxy carbon~52-54
¹⁹F NMRAromatic fluorine~-110 to -115

The ¹⁹F NMR would be particularly useful for confirming the presence and position of the fluorine atom, while the patterns in the aromatic region of the ¹H NMR would help verify the 3-fluorophenyl substitution pattern.

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Methyl ester C=O stretch1710-1740Strong
S=O symmetric stretch1140-1160Strong
S=O asymmetric stretch1330-1370Strong
S-Cl stretch740-780Medium
C-F stretch1000-1100Medium
Aromatic C=C stretch1450-1600Medium to weak

The sulfone stretching vibrations (S=O) would be particularly diagnostic of the chlorosulfonyl group's presence.

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:

ParameterExpected Value/Pattern
Molecular ion [M]⁺m/z ≈ 330-335
Key fragmentsLoss of Cl (M-35), loss of SO₂Cl (M-83), loss of CO₂CH₃ (M-59)
Isotope patternCharacteristic chlorine isotope pattern (³⁵Cl/³⁷Cl)

The presence of chlorine would create a distinctive isotope pattern with peaks separated by 2 m/z units in an approximately 3:1 ratio, serving as a clear indicator of the chlorosulfonyl group.

ApplicationRationaleExample Products
Sulfonamide drug precursorReaction with amines creates sulfonamide linkagesAntibacterial agents, enzyme inhibitors
Sulfonate ester formationReaction with alcohols creates sulfonate linkagesProdrugs, covalent inhibitors
Scaffold for medicinal chemistryDiverse functionalization possibleLibrary compounds for drug discovery

The thiophene core represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds ranging from anti-inflammatory agents to antiviral drugs. The combination with a fluorophenyl group potentially enhances metabolic stability and membrane permeability—qualities often sought in drug development.

Synthetic Chemistry Applications

Beyond pharmaceutical applications, the compound may serve as a versatile building block in chemical synthesis:

Application AreaPotential Use
Heterocyclic chemistryPrecursor for complex heterocyclic systems
Material scienceBuilding block for functional materials
Cross-coupling chemistryParticipant in metal-catalyzed coupling reactions

The presence of multiple functional groups provides synthetic handles for further elaboration, making the compound potentially valuable in divergent synthesis approaches.

Structural ElementPotential Biological Significance
Chlorosulfonyl groupReactive electrophile, potential covalent binding to nucleophilic biological targets
Fluorophenyl moietyIncreased lipophilicity, potential π-stacking with aromatic residues in proteins
Thiophene coreBioisostere of phenyl, different electronic properties influencing binding
Methyl esterPotential for hydrolysis to carboxylic acid in vivo, hydrogen bonding interactions

The compound could potentially interact with various biological targets, including enzymes containing nucleophilic residues (serine, cysteine, lysine) that might react with the chlorosulfonyl group.

Structural Comparisons with Related Compounds

Analyzing the structural relationship between Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate and similar compounds provides insights into structure-property relationships.

Comparison with Structurally Similar Thiophene Derivatives

CompoundKey Structural DifferencesImplications
Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylateContains amino group instead of chlorosulfonyl; fluorine at 4-position of phenylLess reactive, potentially different biological targets
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)-2-thiophenecarboxylateFluorophenyl at position 5 instead of position 4Different spatial arrangement affecting reactivity and binding
Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylateMethyl group instead of fluorophenyl at position 4Smaller, less lipophilic, different electronic properties

These structural variations can significantly impact chemical reactivity, physical properties, and biological activities. For example, the amino group in Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is nucleophilic, whereas the chlorosulfonyl group in our compound of interest is strongly electrophilic, leading to fundamentally different reaction profiles.

Structure-Property Relationships

The position and nature of substituents on the thiophene ring create distinct electronic and steric environments:

Structural FeatureProperty InfluenceComparative Analysis
Position of fluorophenyl groupElectronic distribution, molecular shapePosition 4 vs. position 5 creates different molecular geometry
Fluorine position on phenylElectronic effects, hydrogen bonding potentialMeta (3-position) vs. para (4-position) fluorine alters electronic distribution
Nature of 3-position substituentReactivity center, hydrogen bondingChlorosulfonyl (electrophilic) vs. amino (nucleophilic) creates opposite reactivity profiles

These structure-property relationships are critical for understanding how small structural modifications can lead to significant changes in chemical behavior and potential biological activity.

HazardCausePrecaution
HydrolysisMoisture reactivity of chlorosulfonyl groupStore under dry conditions, use in anhydrous solvents
CorrosivityPotential HCl release upon hydrolysisUse appropriate containment, avoid contact with metals
Electrophilic reactivityReaction with nucleophilic sites in biological moleculesAvoid skin/eye contact, use appropriate PPE

The chlorosulfonyl group's reactivity with water can lead to the formation of acidic byproducts, presenting both chemical handling challenges and potential hazards.

AspectRecommendation
Storage temperatureCool (2-8°C), away from heat sources
ContainerTightly sealed, moisture-resistant container
EnvironmentLow humidity, potentially under inert gas
Stability considerationsMonitor for decomposition, limited shelf-life likely

Proper storage and handling procedures are essential to maintain the compound's integrity and ensure safety during research applications.

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